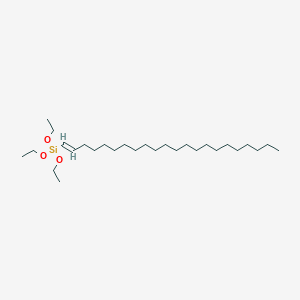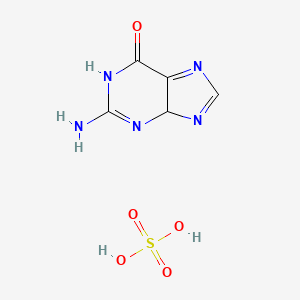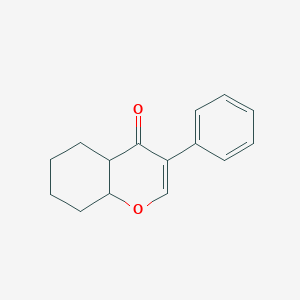aminehydrochloride](/img/structure/B12351121.png)
[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride: is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with dehydrating agents.
Alkylation: The benzofuran ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.
Amination: The alkylated benzofuran undergoes amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring or the propan-2-yl group.
Reduction: Reduction reactions can target the amine group, converting it to various derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidation can yield products such as benzofuran-4-carboxylic acid derivatives.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can yield halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of benzofuran derivatives with biological systems. It can serve as a model compound for investigating the biological activity of benzofuran-containing molecules.
Medicine
In medicinal chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is of interest due to its potential pharmacological properties. Benzofuran derivatives have been studied for their anti-tumor, antibacterial, and antiviral activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propan-2-yl and amine groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)propan-2-ylamine
- 1-(1-Benzofuran-3-yl)propan-2-ylamine
- 1-(1-Benzofuran-5-yl)propan-2-ylamine
Uniqueness
Compared to similar compounds, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is unique due to the specific position of the substituents on the benzofuran ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
DKZFBPQFMVQHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=COC2=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)
![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
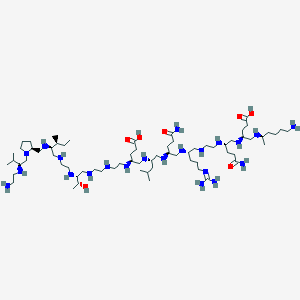

![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
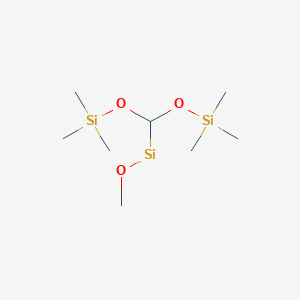
![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
